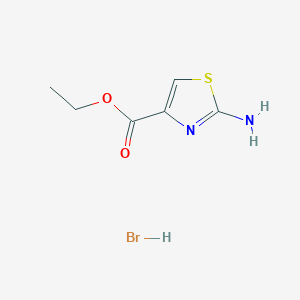

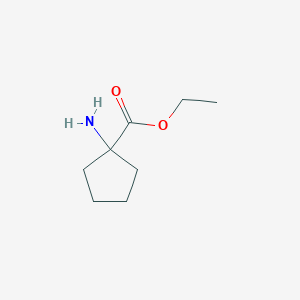

Ethyl 2-aminothiazole-4-carboxylate hydrobromide

Descripción general

Descripción

Synthesis and Antitumor Activity of Ethyl 2-Substituted-aminothiazole-4-carboxylate Analogs

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been explored, revealing potential anticancer properties. One analog, in particular, demonstrated significant activity against the RPMI-8226 leukemia cell line, suggesting the promise of these compounds in antitumor applications .

A New Facile Synthesis of 2-Aminothiazole-5-Carboxylates

A novel method for synthesizing 2-aminothiazole-5-carboxylates has been developed, involving the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to create a unique intermediate that is cyclized with thioureas to yield the desired product .

Tandem Photoarylation-Photoisomerization of Halothiazoles

The photochemical behavior of ethyl 2-iodothiazole-5-carboxylate has been studied, leading to the formation of ethyl 3-phenylisothiazole-4-carboxylate and similar compounds. These products exhibit photophysical properties and act as singlet-oxygen sensitizers, which could have implications in photo-oxidation processes .

A Strecker Approach to 2-Substituted Ethyl 5-Aminothiazole-4-Carboxylates

A general approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This involves a multi-step process starting with the addition of thioamides to ethyl glyoxylate, followed by treatment with acetyl chloride and exposure to sodium cyanide, yielding the target heterocycles .

Synthesis of Ethyl 2-(3-Cyano-4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate

An optimized synthetic method for a key intermediate in the synthesis of febuxostat, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has been developed. This process involves a one-pot reaction followed by a series of transformations, culminating in the desired compound, which is suitable for industrial preparation .

Molecular Structure Analysis

The molecular structures of various thiazole derivatives have been elucidated, including ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct of 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole. These structures are characterized by hydrogen bonding and confirm the potential for diverse interactions in these compounds .

Physical and Chemical Properties Analysis

The crystal structure of ethyl 2-aminoxazole-5-carboxylate has been determined, revealing planar sheets connected by hydrogen bonding. The interactions between these sheets are primarily dipole-dipole interactions, which could influence the compound's physical properties and reactivity .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

- Application : 2-aminothiazole derivatives are often used in synthetic chemistry to create complex molecules .

- Method : The specific methods of application can vary widely, but they often involve reactions with other organic compounds under controlled conditions .

- Results : The outcomes of these reactions can include the synthesis of new compounds with potential applications in various fields .

Drug Discovery

- Application : 2-aminothiazole derivatives have been studied for their potential use in drug discovery .

- Method : This typically involves testing the compounds in biological assays to determine their activity against certain targets .

- Results : Some 2-aminothiazole derivatives have shown promising activity against certain types of cancer cells .

Anticancer Activity

- Application : 2-aminothiazole derivatives have been evaluated for their antitumor activity against 60 human tumor cell lines .

- Method : This typically involves testing the compounds in biological assays to determine their activity against certain targets .

- Results : Some 2-aminothiazole derivatives have shown promising activity against certain types of cancer cells .

Antimicrobial Activity

- Application : 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their antimicrobial activity against multidrug resistant strains .

- Method : This involves testing the compounds against various bacterial and fungal strains to determine their inhibitory potential .

- Results : Some of the synthesized compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, compound 2d and 2g exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively . Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm .

Anti-Inflammatory Activity

- Application : 2-aminothiazole derivatives have been studied for their potential use in anti-inflammatory treatments .

- Method : This typically involves testing the compounds in biological assays to determine their activity against certain inflammatory markers .

- Results : Some 2-aminothiazole derivatives have shown promising activity against certain types of inflammation .

Antioxidant Activity

- Application : 2-aminothiazole derivatives have been evaluated for their antioxidant activity .

- Method : This typically involves testing the compounds in biological assays to determine their activity against certain oxidative stress markers .

- Results : Some 2-aminothiazole derivatives have shown promising activity as antioxidants .

Safety And Hazards

Ethyl 2-aminothiazole-4-carboxylate hydrobromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propiedades

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLKNNNNKWTAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminothiazole-4-carboxylate hydrobromide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)